HIV-1 RNase H Inhibition vs. β-Thujaplicinol
The derivative II-4, based on the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold, exhibits a 4.8-fold lower IC50 for HIV-1 RNase H inhibition compared to the known inhibitor β-thujaplicinol [1]. This represents a significant improvement in enzymatic potency.
| Evidence Dimension | Inhibitory potency against HIV-1 RNase H |
|---|---|
| Target Compound Data | IC50 = 0.41 ± 0.13 μM (compound II-4) |
| Comparator Or Baseline | β-Thujaplicinol (IC50 not explicitly given in source, but stated to be ~5x higher) |
| Quantified Difference | Approximately 5-fold improvement |
| Conditions | Biochemical enzymatic assay |
Why This Matters
The 5-fold improvement in IC50 against a validated but undrugged HIV target (RNase H) provides a quantifiable justification for selecting this scaffold for further antiretroviral development over a known benchmark inhibitor.
- [1] Gao, P., Cheng, X., Sun, L., Song, S., Álvarez, M., Luczkowiak, J., Pannecouque, C., De Clercq, E., Menéndez-Arias, L., Zhan, P., & Liu, X. (2019). Design, synthesis and biological evaluation of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase. Bioorganic & Medicinal Chemistry, 27(17), 3836-3845. View Source
